Lithium tetramethylborate(1-)
Description
Structure
2D Structure
Properties
CAS No. |
2169-38-2 |
|---|---|
Molecular Formula |
C4H12BLi |
Molecular Weight |
77.9 g/mol |
IUPAC Name |
lithium;tetramethylboranuide |
InChI |
InChI=1S/C4H12B.Li/c1-5(2,3)4;/h1-4H3;/q-1;+1 |
InChI Key |
KPHHOTYREBHVCJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C)(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Lithium Tetramethylborate 1 and Analogous Tetraalkylborates
Direct Synthetic Routes: Alkylation of Boron Compounds
The direct synthesis of lithium tetramethylborate(1-) and other lithium tetraalkylborates primarily involves the alkylation of boron compounds. This approach is centered on the formation of a stable "ate" complex, a salt where the central boron atom increases its coordination number and acquires a negative formal charge. wikipedia.org
The archetypal synthesis of lithium tetramethylborate(1-) involves the reaction of trimethylborane (B1581522) with methyllithium (B1224462). wikipedia.org Similarly, other lithium tetraalkylborates can be synthesized by reacting a suitable trialkylborane with the corresponding alkyllithium reagent. For instance, lithium tetrabutylborate is prepared by the dropwise addition of n-butyllithium to tributylborane in a non-polar solvent like hexanes under an inert atmosphere.
The reaction between organolithium reagents and phosphine-borane adducts has also been explored, demonstrating the versatility of borane (B79455) chemistry in forming new bonds. oup.comrsc.org These reactions often proceed with high stereochemical control, depending on the steric hindrance of the reagents. oup.com Computational studies have provided strong evidence for a two-step mechanism in the reaction of boronic esters with organolithium reagents, which involves the rapid initial formation of a boron-ate complex. nih.gov
A general reaction scheme is as follows: B(R)₃ + LiR' → Li⁺[B(R)₃R']⁻ Where R and R' are alkyl groups.
The formation of ate complexes is a stoichiometric reaction between a Lewis acid (the boron compound) and a Lewis base (the organolithium reagent). baranlab.org The stoichiometry is crucial for achieving high yields and purity. A 1:1 molar ratio of the trialkylborane to the alkyllithium reagent is typically employed to form the desired tetraalkylborate "ate" complex. wikipedia.orgbaranlab.org
In some cases, the molar ratios can be adjusted to influence the reaction outcome. For example, in the synthesis of certain amidinoguanidinate complexes, changing the stoichiometry from 1:1 to 1:2 can lead to the formation of different products. iucr.org The formation of "higher-order" ate complexes, with a general formula of (AM)₂MR₄ (where AM is an alkali metal), is also possible, contrasting with "lower-order" complexes of the formula (AM)MR₃. baranlab.org
Table 1: Key Parameters in Direct Synthesis of Lithium Tetraalkylborates
| Parameter | Description | Example |
|---|---|---|
| Boron Source | Trialkylborane or other boron-containing compounds. | Trimethylborane, Tributylborane |
| Alkylating Agent | Organolithium reagent. | Methyllithium, n-Butyllithium |
| Solvent | Typically non-polar, rigorously degassed and oxygen-free. | Hexanes, Ethers (e.g., THF) |
| Atmosphere | Inert atmosphere to prevent side reactions. | Argon, Nitrogen |
| Temperature | Often conducted at controlled, sometimes sub-zero, temperatures to minimize side reactions. | 20°C, -78°C |
| Stoichiometry | Generally a 1:1 molar ratio of borane to organolithium reagent for tetraalkylborate formation. | 1:1 |
Alternative Preparative Techniques for Related Lithium Borate (B1201080) Salts
While direct alkylation is common for tetraalkylborates, other lithium borate salts, such as lithium tetraborate (B1243019) (Li₂B₄O₇) and lithium metaborate (B1245444) (LiBO₂), are often prepared using different techniques.
Solution-assisted methods are widely used for the synthesis of various lithium borate compounds. metu.edu.tr These methods can involve co-precipitation followed by further treatment or direct reaction in an aqueous or organic solvent.
For example, lithium tetraborate can be synthesized by the reaction of boric acid and lithium carbonate in an aqueous solution. yildiz.edu.trlookchem.com The use of carbon dioxide under pressure can enhance the dissolution rate of the reactants, leading to a faster aqueous phase reaction. yildiz.edu.tr Another approach involves the reaction of lithium hydroxide (B78521) with boric acid in an aqueous solution, followed by spray drying. yildiz.edu.tr
The synthesis of magnesium borate nanowhiskers has been achieved through a hydrothermal-based thermal conversion route, which starts with a room-temperature co-precipitation. acs.org Similarly, calcium borate nanoparticles can be synthesized via a facile co-precipitation method. nih.govnih.gov
Thermal treatment, or annealing, is a critical step in many borate synthesis procedures, often following a solution-based or co-precipitation step. nih.govnih.gov The temperature and duration of the thermal treatment can significantly influence the crystal structure, particle size, and thermal stability of the final product. nih.govnih.govresearchgate.net
In the synthesis of calcium borate nanoparticles, for instance, the transformation from an amorphous to a crystalline phase occurs at specific annealing temperatures. nih.govnih.govscienceopen.com The formation of different borate phases, such as metaborate and tetraborate, can be controlled by the annealing temperature. nih.govnih.gov For the production of lithium tetraborate from a precursor of Li₂B₄O₇·3H₂O, thermal treatment at temperatures between 300 and 400°C for one hour is employed to convert it to the anhydrous form. yildiz.edu.tr
Table 2: Comparison of Alternative Synthesis Methods for Related Lithium Borates
| Method | Description | Starting Materials (Example) | Key Process |
|---|---|---|---|
| Solution-Assisted Synthesis | Reactions are carried out in a solvent, often followed by precipitation or crystallization. | Boric acid, Lithium carbonate/hydroxide | Co-precipitation, Spray drying, Hydrothermal synthesis |
| Thermal Treatment | High-temperature treatment to induce crystallization or phase transformation. | Amorphous borate precursors | Annealing, Calcination |
Purification and Isolation Strategies for High-Purity Compounds
The purification and isolation of lithium tetraalkylborates and other borate compounds are crucial for obtaining high-purity materials suitable for their intended applications. The methods employed depend on the physical and chemical properties of the target compound and the impurities present.
For lithium tetraalkylborates synthesized via direct alkylation, the product often precipitates out of the non-polar reaction solvent as a white solid. This precipitate can then be isolated by filtration under an inert atmosphere, followed by washing with an oxygen-free solvent like hexanes to remove any unreacted starting materials or soluble byproducts. The final product is typically dried under vacuum and stored under an inert atmosphere to prevent decomposition.
For other lithium borate salts, purification can be more complex. A process for purifying lithium tetraborate involves mixing the crude product with a supersaturated aqueous solution and then using reflux and solid-liquid separation techniques to obtain a purified product. google.com The recovery rate and purity can be influenced by the reflux time and the concentration of the purification liquid. google.com
In the context of lithium recovery from various sources, methods like solvent extraction are employed to selectively remove impurities. mdpi.comlithium.org For instance, crude lithium hydroxide containing fluoride (B91410) impurities can be purified by dissolving it in a lower alcohol, which provides good separation and results in high-purity lithium hydroxide. google.com
Recrystallization from a suitable solvent is another common purification technique. For example, tetrabutylammonium (B224687) tetrabutylborate, formed from a metathesis reaction, can be recrystallized from degassed ethanol. For some borohydride (B1222165) compounds, increasing the crystallite size by cooling the reaction solution before filtration can improve the recovery of the product. chemrxiv.org
Table 3: Common Purification Techniques for Borate Compounds
| Technique | Description | Application Example |
|---|---|---|
| Filtration | Separation of a solid product from a liquid phase. | Isolation of precipitated lithium tetrabutylborate. |
| Washing | Rinsing the isolated solid with a suitable solvent to remove impurities. | Washing lithium tetrabutylborate with oxygen-free hexanes. |
| Vacuum Drying | Removal of volatile solvents or moisture under reduced pressure. | Drying the final lithium tetraalkylborate product. |
| Recrystallization | Dissolving the crude product in a solvent and allowing it to crystallize again to improve purity. | Recrystallizing tetrabutylammonium tetrabutylborate from ethanol. |
| Solvent Extraction | Selective separation of a compound from a mixture using two immiscible solvents. | Purification of lithium from brines or recycled batteries. mdpi.comlithium.org |
| Reflux Purification | Boiling a solution to promote purification through crystallization upon cooling or concentration. | Purifying lithium tetraborate using a supersaturated aqueous solution. google.com |
Recrystallization and Solvent-Based Purification Techniques
The purity and crystalline quality of lithium tetramethylborate(1-) and its analogs are paramount for their application, particularly in fields like electrochemistry. smolecule.com Recrystallization and solvent-based washing are primary methods to enhance purity, remove residual starting materials, and isolate specific crystalline forms. The choice of solvent is a critical parameter that dictates the outcome of the purification process, influencing factors such as solubility, lattice energy, and ion pairing. smolecule.com
Solvent-mediated crystallization is a key technique for stabilizing the anion and achieving high phase purity. For instance, recrystallization of lithium tetramethylborate(1-) derivatives from dimethoxyethane (DME) has been shown to yield monoclinic crystals with superior thermal stability, remaining stable up to 150°C. smolecule.com In contrast, the use of aqueous systems for purification is generally avoided as it can promote hydrolysis, leading to the degradation of the compound. smolecule.com
The effectiveness of a solvent in the recrystallization process is governed by several key parameters:
Donor Number: Solvents with a high donor number, such as dimethoxyethane (DME: 20 kcal/mol), can effectively solvate the lithium cation (Li⁺). This weakens the interaction between the cation and the tetramethylborate anion, favoring the formation of discrete ion pairs which can then organize into a well-defined crystal lattice. smolecule.com
Dielectric Constant: Medium-polarity solvents, with a dielectric constant (ε) in the range of 7–12, are often optimal. They provide a balance between sufficient solubility for the crude product and favorable lattice energy for the formation of high-quality crystals upon cooling or solvent evaporation. smolecule.com
Evaporation Rate: A slow and controlled evaporation rate (e.g., 0.5 mL/h) is crucial for growing larger, more ordered crystals. Rapid precipitation often leads to the formation of smaller, less pure crystals or amorphous solids. smolecule.com
The process of purifying lithium tetraborate, a related boron compound, involves dissolving the crude material in deionized water to create a supersaturated solution, followed by refluxing to induce crystallization. google.com While aqueous solutions are unsuitable for the title compound, the principle of using a supersaturated solution in an appropriate organic solvent followed by controlled crystallization is a transferable concept. After crystallization, the purified solid is separated from the mother liquor, which contains the majority of the soluble impurities, through methods like filtration or centrifugation. google.com The resulting solid may be washed with a small amount of cold, fresh solvent to remove any remaining surface impurities before drying under vacuum.
Table 1: Solvent Effects on Crystallization Outcomes for Tetraalkylborates
| Parameter | Solvent Example | Effect on Recrystallization | Outcome | Citation |
|---|---|---|---|---|
| Donor Number | Dimethoxyethane (DME) (High: 20 kcal/mol) | Weakens Li⁺–anion interactions | Favors discrete ion pairs, enhances stability | smolecule.com |
| Polarity | Medium-Polarity (ε = 7–12) | Balances solubility and lattice energy | Promotes high-quality crystal formation | smolecule.com |
| Evaporation Rate | Slow (e.g., 0.5 mL/h) | Allows for ordered crystal growth | Yields larger, purer crystals | smolecule.com |
| Chemical Reactivity | Aqueous Solvents | Promotes hydrolysis | Leads to compound degradation | smolecule.com |
Methods for Eliminating Synthetic Byproducts
The synthesis of lithium tetramethylborate(1-) and analogous tetraalkylborates can be compromised by the formation of various byproducts. These impurities arise from side reactions or incomplete conversions and can significantly affect the product's performance. The primary method for their elimination involves careful control of reaction conditions and strategic selection of reagents and purification methods.
A common synthetic route to boronate esters involves the reaction of an organolithium reagent with a trialkoxyborane. electronicsandbooks.com A significant challenge in this type of synthesis is preventing multiple additions of the organolithium reagent. The initial reaction forms a monoalkyltrialkoxyborate complex. electronicsandbooks.com However, this product is susceptible to further reaction with the alkyllithium reagent, leading to the formation of dialkyldialkoxyborate and, subsequently, trialkylalkoxyborate and ultimately tetraalkylborate complexes as byproducts. electronicsandbooks.comgoogle.comgoogle.com
Several strategies are employed to minimize the formation of these over-alkylated byproducts:
Temperature Control: Conducting the reaction at very low temperatures is a critical factor. For example, in the reaction of methyllithium with trimethoxyborane, performing the synthesis at -78°C is necessary to avoid multiple additions. google.com In another case, the amount of dialkylation during the reaction with tert-butyllithium (B1211817) could be significantly reduced by lowering the reaction temperature from -78°C to -98°C, which cleanly forms the desired boronic ester. electronicsandbooks.com
Reagent Stoichiometry: Precise control over the molar ratios of the reactants is essential. Using an excess of the trialkoxyborane can help ensure the organolithium reagent is consumed in the initial desired reaction step, although this may necessitate subsequent removal of the unreacted borane.
Choice of Reagents: The steric hindrance of the alkoxy groups on the boron reagent can influence the selectivity of the reaction. Triisopropoxyborane, for example, reacts cleanly with methyllithium to form the monomethylated complex, whereas trimethoxyborane yields a mixture of methylated products under the same conditions. electronicsandbooks.com
Another potential source of byproducts is Wurtz coupling, especially when using Barbier-type conditions for synthesis. google.comgoogle.com However, it has been observed that performing the borylation reaction under these conditions often avoids the formation of Wurtz coupling byproducts. google.comgoogle.com
Post-synthesis, byproducts like lithium bromide, which may form during certain synthetic routes, can be removed by precipitation and subsequent centrifugation or filtration. The desired product can then be extracted from the supernatant with a suitable solvent like pentane. electronicsandbooks.com
Table 2: Influence of Reaction Conditions on Byproduct Formation in Analogous Borate Syntheses
| Reactants | Condition | Byproduct(s) | Mitigation Strategy | Citation |
|---|---|---|---|---|
| tert-butyllithium + Trialkoxyborane | -78 °C | Significant dialkylborinic ester | Lower reaction temperature to -98 °C | electronicsandbooks.com |
| Methyllithium + Trimethoxyborane | Ambient Temperature | Mixture of methylated boranes ("ate" complexes) | Conduct reaction at -78 °C | electronicsandbooks.comgoogle.com |
| Organolithium/Grignard + Dialkoxyborane | Non-stirring conditions | Dialkyl- and trialkylborohydrides | Maintain uniform reaction conditions (stirring) | google.comgoogle.com |
Advanced Spectroscopic and Structural Elucidation of Lithium Tetramethylborate 1
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei. For lithium tetramethylborate(1-), NMR studies involving ¹H, ¹¹B, and other nuclei have been instrumental in understanding its structure and behavior in solution.
¹¹B NMR Spectroscopy for Boron Coordination Environment
The ¹¹B nucleus is NMR-active and provides direct information about the coordination environment of the boron atom. In lithium tetramethylborate(1-), the boron atom is tetrahedrally coordinated to four carbon atoms. This symmetric environment results in a sharp signal in the ¹¹B NMR spectrum. The chemical shift for the tetracoordinate boron in the [B(CH₃)₄]⁻ anion is a key diagnostic feature that confirms the formation and stability of the tetramethylborate anion in solution.
Multinuclear NMR Studies for Ion Association and Solution Dynamics
While ¹H and ¹¹B NMR confirm the structure of the individual anion, multinuclear NMR studies, often including ⁷Li and ¹³C nuclei, are employed to investigate the interactions between the Li⁺ cation and the [B(CH₃)₄]⁻ anion in solution. These studies can reveal the extent of ion pairing, the formation of solvent-separated or contact ion pairs, and the dynamics of these associations. Changes in the chemical shifts and relaxation times of ⁷Li and ¹³C nuclei upon variations in concentration or temperature can elucidate the nature of the immediate coordination sphere around the lithium ion and the proximity of the cation to the methyl groups of the anion. Such studies are crucial for understanding the behavior of organometallic reagents in solution. For instance, studies on similar organolithium compounds have used ⁷Li NMR to measure rates of exchange and establish equilibrium parameters between different aggregated states, such as dimers and tetramers. researchgate.net
Table 1: Representative NMR Spectroscopic Data
| Nucleus | Typical Chemical Shift (δ) Range | Observed Multiplicity | Information Provided |
| ¹H | Upfield region | Singlet | Equivalence and electronic environment of the 12 methyl protons. |
| ¹¹B | Characteristic of tetracoordinate boron | Singlet | Confirms the tetrahedral coordination geometry around the boron atom. |
| ⁷Li | Varies with solvent and aggregation state | Singlet | Probes the environment of the lithium cation and ion-pairing dynamics. |
| ¹³C | Characteristic of methyl groups bonded to boron | Singlet | Provides information on the carbon backbone of the anion. |
Note: Specific chemical shifts are dependent on solvent, concentration, and temperature.
Diffraction Studies for Solid-State Structure Determination
Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Both X-ray and neutron diffraction have been used to elucidate the solid-state structure of lithium tetramethylborate(1-).
X-ray Diffraction Analysis of Crystalline Structures
X-ray diffraction studies on single crystals of lithium tetramethylborate(1-) have confirmed its polymeric nature in the solid state. acs.orgacs.org The analysis reveals that the compound crystallizes in the orthorhombic space group Pbca. acs.org Within this structure, the lithium and boron atoms are arranged in a polymeric chain. The [B(CH₃)₄]⁻ anion functions as a bridging ligand, with two methyl groups from each anion coordinating to two different lithium centers. This arrangement results in a hexacoordinate environment for each carbon atom of the methyl groups and a tetracoordinate environment for the lithium ions. scribd.com The average B-C bond distance is a key parameter derived from these studies. oup.com
Neutron Diffraction Investigations of Lithium-Hydrogen-Carbon Interactions
While X-ray diffraction is excellent for locating heavier atoms like carbon and boron, it is less effective for precisely determining the positions of hydrogen atoms. Neutron diffraction overcomes this limitation because neutrons scatter effectively from hydrogen nuclei. A combined X-ray and neutron diffraction study has provided a detailed picture of the Li-H-C interactions in lithium tetramethylborate(1-). acs.orgacs.org
The neutron diffraction data confirmed the polymeric structure and revealed unusually short contact distances between the lithium atom and hydrogen atoms on the bridging methyl groups. acs.org These short Li-H distances, along with elongated C-H bonds for the interacting hydrogens, are indicative of a significant electronic interaction. This is described as a three-center, two-electron bond, where the lithium ion interacts directly with the C-H bond. acs.org This type of interaction, sometimes referred to as an "agostic" interaction, highlights the electron-deficient nature of the lithium center and its ability to coordinate with C-H bonds as pseudoligands. scribd.com
Table 2: Selected Crystallographic and Bond Distance Data from Diffraction Studies
| Parameter | Value | Source |
| Crystal System | Orthorhombic | acs.org |
| Space Group | Pbca | acs.org |
| Average B-C Bond Distance | 1.632 Å | oup.com |
| Shortest Li-C Distance | 2.29 Å | acs.org |
| Shortest Li-H Distance | 2.02 Å | acs.org |
| Shortest Li-B Distance | 2.58 Å | acs.org |
Note: Distances are averaged or representative values from the cited literature.
Analysis of Coordination Motifs and Ion Pairing in Solid State
The solid-state structure of lithium tetramethylborate(1-) is characterized by distinct coordination motifs and ion pairing phenomena. The compound consists of a lithium cation (Li⁺) and a tetramethylborate anion ([B(CH₃)₄]⁻). In the solid state, these ions are arranged in a crystal lattice. The interaction between the lithium cation and the tetramethylborate anion is primarily electrostatic.
Ion pairing is a fundamental concept in the chemistry of electrolyte solutions and is also pertinent to the solid-state structure of salts like lithium tetramethylborate(1-). nih.govnih.gov In the solid state, the arrangement can be viewed as an ordered array of contact ion pairs (CIPs), where the lithium cation and the tetramethylborate anion are in direct contact. nih.govresearchgate.net The specific geometry of this ion pairing is influenced by the tetrahedral shape of the [B(CH₃)₄]⁻ anion and the small size of the Li⁺ cation. Neutron and X-ray diffraction studies are powerful techniques for determining the precise atomic positions and understanding the details of these lithium-hydrogen-carbon interactions within the crystal lattice. acs.org
Surface-Sensitive Spectroscopies (Applicability to Films/Interfaces derived from LiB(CH₃)₄)
Surface-sensitive spectroscopic techniques are invaluable for characterizing thin films and interfaces where lithium tetramethylborate(1-) or its derivatives might be employed, such as in the solid-electrolyte interphase (SEI) of lithium-ion batteries. researchgate.netconfex.com
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. carleton.edu For films or interfaces derived from LiB(CH₃)₄, XPS can provide quantitative information about the presence of lithium, boron, and carbon. rsc.orgosti.gov
The binding energies of the core-level electrons are sensitive to the chemical environment of the atom. carleton.edu For instance, the B 1s binding energy can distinguish between boron in the tetramethylborate anion and boron in other states, such as boron oxides (B₂O₃) that might form upon decomposition. rsc.orgresearchgate.net Similarly, the C 1s spectrum can provide information about the carbon atoms in the methyl groups and any potential surface contaminants. The Li 1s spectrum helps in identifying the presence and chemical state of lithium. osti.govnih.gov
In the context of battery research, where LiB(CH₃)₄ might be used as an electrolyte additive, XPS is crucial for analyzing the composition of the SEI layer formed on the electrodes. researchgate.netconfex.comosti.gov This analysis helps in understanding the decomposition products of the electrolyte and their role in the battery's performance and stability. diva-portal.orgnih.gov
Table 1: Representative XPS Binding Energies for Elements in LiB(CH₃)₄ and Related Species
| Element | Core Level | Chemical State | Approximate Binding Energy (eV) |
| Boron | B 1s | [B(CH₃)₄]⁻ | ~188 |
| Boron | B 1s | B-O (e.g., B₂O₃) | ~192-193 |
| Carbon | C 1s | C-B | ~283-284 |
| Carbon | C 1s | Adventitious Carbon (C-C, C-H) | ~284.8 |
| Lithium | Li 1s | Li⁺ | ~55-56 |
Note: The exact binding energies can vary depending on the specific chemical environment, instrument calibration, and charging effects. osti.govresearchgate.netntu.edu.tw
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of molecules. edinst.com It is highly effective for identifying functional groups and characterizing the molecular structure of compounds like lithium tetramethylborate(1-). nih.gov The FTIR spectrum of LiB(CH₃)₄ is expected to show characteristic absorption bands corresponding to the vibrations of the B-C and C-H bonds within the tetramethylborate anion. wikipedia.org
The number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. libretexts.org For the [B(CH₃)₄]⁻ anion, this results in a complex spectrum with multiple vibrational modes. Key vibrational frequencies can be assigned to specific bond stretching and bending motions.
The analysis of these vibrational modes can provide information on the symmetry of the anion and the nature of the bonding. For instance, the B-C stretching vibrations are characteristic of the tetrahedral boron center. Changes in the position and shape of these bands can indicate interactions with the lithium cation or the surrounding environment. In studies of SEI layers, Attenuated Total Reflectance (ATR)-FTIR can be used to identify the molecular composition of the surface films, complementing the elemental information from XPS. confex.comunl.edu
Table 2: Expected FTIR Vibrational Frequencies for the Tetramethylborate Anion
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| C-H Stretching | -CH₃ | 2900 - 3000 |
| C-H Bending (Deformation) | -CH₃ | 1350 - 1470 |
| B-C Stretching | B-(CH₃)₄ | ~900 - 1100 |
| B-C Bending (Deformation) | B-(CH₃)₄ | < 700 |
Note: These are approximate ranges and the exact frequencies can be influenced by the solid-state environment and isotopic substitution. libguides.comnih.govlibretexts.org
Thermal Analysis Techniques for Decomposition Pathways
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and decomposition behavior of lithium tetramethylborate(1-). mit.edulibretexts.orgtainstruments.com
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the stoichiometry of decomposition reactions. googleapis.comresearchgate.net DSC measures the heat flow into or out of a sample as it is heated, revealing temperatures of phase transitions (like melting) and the enthalpy of decomposition processes (exothermic or endothermic). mit.edu
Studies on similar lithium borate (B1201080) compounds suggest that the thermal stability is influenced by the crystal structure and the presence of coordinating solvents. smolecule.com For LiB(CH₃)₄, heating would eventually lead to the breaking of the B-C bonds and the formation of volatile and non-volatile products. The decomposition pathway is a critical parameter for applications where the material might be exposed to elevated temperatures, such as in lithium-ion batteries. osti.govmdpi.comnetzsch.com For instance, some sources indicate a decomposition onset for certain crystalline forms to be around 150°C. smolecule.com Another source suggests decomposition to lithium oxide (Li₂O) upon heating above 195°C. zuj.edu.jo
Table 3: Potential Thermal Decomposition Data for Lithium Tetramethylborate(1-)
| Thermal Analysis Technique | Parameter | Observation |
| TGA | Onset of Decomposition | Significant mass loss indicates decomposition. |
| TGA | Residual Mass | Can help identify the non-volatile decomposition products. |
| DSC | Endothermic/Exothermic Peaks | Indicates melting or decomposition events. |
| DSC | Decomposition Onset Temperature | Can be determined from the onset of an exothermic or endothermic peak associated with mass loss. |
Note: Specific temperature values for decomposition can vary based on the heating rate, atmosphere, and purity of the sample. researchgate.netresearchgate.net
Theoretical and Computational Chemistry of the Tetramethylborate Anion
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are a cornerstone for elucidating the electronic structure and stability of the tetramethylborate anion. These methods provide a molecular-level understanding of its properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and structural properties of molecules and ions like the tetramethylborate anion. nccr-marvel.chbarc.gov.in DFT calculations, particularly using functionals like B3LYP, are employed to determine key thermodynamic quantities. acs.orgacs.org For instance, the methide affinity (MA) of the tetramethylborate anion has been calculated to be -820.4 kJ/mol, indicating its thermodynamic stability. acs.orgacs.org
DFT calculations are instrumental in predicting the geometry of the anion, which features a boron atom tetrahedrally bonded to four methyl groups. smolecule.com These calculations also help in understanding the electronic characteristics of compounds containing the tetramethylborate anion. acs.org For example, band structure calculations for crystalline structures containing this anion have revealed direct band gaps. acs.org Furthermore, DFT can be used to study the effects of additives on electrolyte performance in lithium-ion batteries, providing insights into how these additives interact with the electrode surfaces. researchgate.net
The accuracy of DFT calculations can be enhanced by using extended Hubbard functionals (DFT+U+V), which have been shown to provide more reliable predictions of electronic properties and intercalation voltages in cathode materials for lithium-ion batteries. nccr-marvel.ch These advanced methods allow for a more precise description of electron interactions, which is crucial for understanding the behavior of complex materials. nccr-marvel.ch
Table 1: Calculated Properties of the Tetramethylborate Anion
| Property | Calculated Value | Method |
|---|---|---|
| Methide Affinity (MA) | -820.4 kJ/mol | B3LYP-D3BJ/def2-TZVP acs.orgacs.org |
| Geometry | Tetrahedral | DFT smolecule.com |
Quantum chemical calculations are crucial for predicting the redox properties and electronic energy levels of the tetramethylborate anion. bsu.edu.az These predictions are vital for applications in areas like electrochemistry, particularly in the development of electrolytes for lithium-ion batteries. smolecule.comresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key parameters determined through these calculations, providing insights into the chemical reactivity and kinetic stability of the molecule. bsu.edu.azacs.org
The electrochemical stability of an electrolyte is a critical factor in battery performance. researchgate.net Theoretical calculations can predict the oxidation and reduction potentials of electrolyte components, helping to design more stable systems. researchgate.net For instance, the oxidation potential of electrolyte molecules can be influenced by their complexation with lithium ions and salt anions. researchgate.net The tetramethylborate anion is considered thermodynamically stable with respect to electron loss. acs.orgacs.org
Molecular Dynamics Simulations of Ion Interactions in Solution
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of ions in solution at an atomic level. arxiv.orgmdpi.com These simulations provide insights into the dynamic interactions between ions and solvent molecules, which are crucial for understanding properties like ionic conductivity and solvation. mdpi.comsioc-journal.cn By simulating the motion of individual particles, MD can reveal local phenomena such as ion-solvent interactions that are difficult to observe experimentally. mdpi.com
In the context of lithium tetramethylborate, MD simulations can elucidate the interactions between the lithium cation and the tetramethylborate anion in various solvents. smolecule.com The simulations can track the movement and coordination of ions, providing a detailed picture of the solution structure. nih.gov This is particularly important for understanding the performance of lithium-ion battery electrolytes, where the mobility of lithium ions is a key factor. smolecule.com
Advanced MD techniques, such as those that maintain a constant chemical potential, can overcome the limitations of finite-size effects in simulations of chemical processes in solution. arxiv.org Reactive molecular dynamics simulations can also be employed to study chemical reactions in complex systems like ionic liquids, providing insights into reaction mechanisms and the influence of the local environment. mdpi.com
Investigations of Weak Interactions within the Anion and with Counterions
The study of weak interactions is crucial for a comprehensive understanding of the structure and reactivity of the tetramethylborate anion and its salts. These interactions, although individually weak, can have a significant collective effect on the properties of the system.
Agostic interactions refer to the intramolecular interaction between a coordinatively unsaturated metal center and a C-H bond. wikipedia.org While classically associated with transition metals, analogous interactions can occur in main group compounds. arxiv.org In the context of the tetramethylborate anion, the possibility of weak interactions between the boron center and the C-H bonds of the methyl groups can be investigated. These interactions, sometimes referred to as C-H···B interactions, can influence the conformation and reactivity of the anion. arxiv.org
Theoretical methods like Natural Bond Orbital (NBO) analysis can be used to identify and quantify donor-acceptor interactions that are characteristic of agostic bonds. arxiv.org The significance of these interactions lies in their potential to influence reaction pathways and the stability of intermediates in chemical reactions. numberanalytics.comswjtu.edu.cn The term "anagostic" is used to describe interactions that are more electrostatic in nature, with longer metal-hydrogen distances compared to true agostic bonds. wikipedia.org
The coordination of the lithium cation with the tetramethylborate anion is a key factor determining the properties of lithium tetramethylborate in both solution and the solid state. acs.org In solution, the polarity of the solvent plays a significant role in lithium coordination, which in turn affects reaction rates. smolecule.com For example, ether solvents like THF can enhance lithium coordination. smolecule.com
Computational studies, including quantum mechanical calculations, can further elucidate the nature of these interactions. nih.gov For instance, calculations can determine the theoretical chemical shielding of the lithium ion, which can be compared with experimental NMR data to validate the proposed coordination environment. nih.gov In some borate-containing frameworks, lithium ions have been found to act as structural pillars, linking anionic subunits into extended structures through coordination with oxygen atoms. nih.gov The study of lithium ion coordination is also fundamental to understanding ionic conductivity in materials like lithium borate (B1201080) glasses. eie.gr
Computational Approaches to Anion Design Principles for Specific Chemical Roles
Computational chemistry provides powerful tools for the rational design of anions with specific properties tailored for various chemical applications. By leveraging theoretical methods, researchers can predict and tune the characteristics of anions, such as the tetramethylborate anion, to optimize their function in areas like catalysis, organic synthesis, and materials science. These computational approaches allow for the systematic modification of anionic structures and the evaluation of their resulting electronic and thermodynamic properties.
A key aspect of anion design is the ability to predict their stability and reactivity. Density Functional Theory (DFT) is a widely used computational method for this purpose. For instance, calculations at the B3LYP-D3BJ/def2-TZVP level of theory have been employed to determine the methide affinities (MAs) of a wide range of species, including the tetramethylborate anion (Me₄B⁻). acs.orgacs.orgnih.gov The methide affinity, which is the energy change associated with the heterolytic cleavage of a methyl group, is a crucial thermodynamic parameter that governs the reactivity of organometallic compounds. acs.orgnih.gov
The tetramethylborate anion exhibits a highly negative methide affinity of -820.4 kJ/mol, indicating that the loss of a methide anion (CH₃⁻) from Me₄B⁻ to form trimethylborane (B1581522) (Me₃B) is thermodynamically very favorable. acs.orgacs.orgnih.gov This high negative value underscores the exceptional stability of the trimethylborane Lewis acid and the corresponding instability of the tetramethylborate anion with respect to methide loss. Such computational data are invaluable for understanding and predicting the behavior of tetramethylborate as a methyl group transfer agent.
Computational studies also extend to the investigation of the stability of anions with respect to electron loss. The vertical detachment energy (VDE) is a calculated property that indicates the thermodynamic stability of an anion against oxidation. acs.orgacs.orgnih.gov For a series of permethylated anions, it was found that most, including implicitly stable borates, are thermodynamically stable with respect to electron loss. acs.orgacs.orgnih.gov
The principles of anion design are not limited to thermodynamic stability. Computational methods are also used to design anions with specific conformational properties, which is particularly important in the design of ionic liquids (ILs). By systematically modifying the chemical structure of an anion, researchers can tune properties such as the minimum energy geometry, the barrier to conformational changes, and the relative stability of different conformers. rsc.org This approach has been successfully applied to the design of novel anions for ILs with improved properties, such as lower viscosity. rsc.org
Furthermore, computational studies can elucidate the nature of interactions between anions and cations, which is critical for understanding the performance of electrolytes in batteries and catalysts in polymerization reactions. acs.orgfrontiersin.org For example, DFT calculations have been used to assess the effect of different borate counteranions on the energetics of ethylene (B1197577) polymerization catalyzed by metallocenes. acs.org These studies revealed that the formation of the ion-pair complex between the catalyst and the borate anion is a highly exergonic process and that the nature of the borate anion influences the energy barriers for monomer insertion. acs.org
The design of anions for specific roles often involves a multi-parameter optimization process. Computational screening can be used to evaluate a range of candidate anions based on properties such as electrochemical stability, decomposition pathways, solvation structure, and ion diffusion coefficients. acs.org This high-throughput computational approach accelerates the discovery of new anions with improved performance for applications like magnesium-ion batteries. acs.org
Interactive Data Table: Calculated Methide Affinities (MAs) of Selected Species
| Compound/Reaction | Calculated MA (kJ/mol) | Computational Method |
| Me₄B⁻ → Me₃B + Me⁻ | -820.4 | B3LYP-D3BJ/def2-TZVP |
| MeZ → Z⁺ + Me⁻ (general cation) | Varies | B3LYP-D3BJ/def2-TZVP |
| MeY⁻ → Y + Me⁻ (general neutral) | Varies | B3LYP-D3BJ/def2-TZVP |
| MeX²⁻ → X⁻ + Me⁻ (general anion) | Varies | B3LYP-D3BJ/def2-TZVP |
Interactive Data Table: Key Aspects of Computational Anion Design
| Design Principle | Computational Approach | Target Properties | Application Example |
| Thermodynamic Stability | DFT calculations of formation energies, methide affinities, and vertical detachment energies. | High stability, controlled reactivity. | Design of stable organometallic reagents. |
| Conformational Flexibility | Potential energy surface scans and analysis of rotational barriers. | Low viscosity, specific solvation behavior. | Design of ionic liquids. |
| Cation-Anion Interactions | Calculation of ion-pair binding energies and analysis of interaction geometries. | Optimized ion transport, catalytic activity. | Development of electrolytes and polymerization catalysts. |
| Electrochemical Properties | Calculation of oxidation and reduction potentials. | Wide electrochemical window, resistance to decomposition. | Design of battery electrolytes. |
Reactivity and Reaction Mechanisms Involving Lithium Tetramethylborate 1
Role as a Nucleophilic Reagent in Organic and Organometallic Synthesis
The tetramethylborate anion, [B(CH₃)₄]⁻, is a tetracoordinate organoborate, which imparts nucleophilic character to the methyl groups attached to the boron atom. This nucleophilicity is central to its application in synthetic chemistry, particularly in the transfer of methyl groups.
Lithium tetramethylborate(1-) serves as a competent methylating agent, analogous in some respects to simpler organolithium reagents like methyllithium (B1224462). mt.comwikipedia.org The transfer of a methyl group from the borate (B1201080) anion to an electrophilic center is a key reaction. This process can be viewed as the delivery of a methyl anion (CH₃⁻) synthon. wikipedia.org
These reactions are particularly useful in the formation of carbon-carbon and carbon-heteroatom bonds. For instance, in the presence of a suitable electrophile, such as an alkyl halide or a carbonyl compound, lithium tetramethylborate(1-) can effect methylation. The reaction with a ketone, for example, would proceed via nucleophilic addition of a methyl group to the carbonyl carbon, leading to the formation of a tertiary alcohol after an aqueous workup. wikipedia.org
The general scheme for such a reaction is: R₂C=O + [Li(B(CH₃)₄)] → R₂C(CH₃)O⁻Li⁺ + B(CH₃)₃ R₂C(CH₃)O⁻Li⁺ + H₂O → R₂C(CH₃)OH + LiOH
The reactivity of lithium tetramethylborate(1-) as an alkylating agent is influenced by several factors, including the solvent and the nature of the electrophile. Ethereal solvents are typically employed to solubilize the organometallic reagent and facilitate the reaction. wikipedia.org
| Reactant Class | Product Class | Reaction Type |
|---|---|---|
| Ketones/Aldehydes | Tertiary/Secondary Alcohols | Nucleophilic Addition |
| Alkyl Halides | Methylated Alkanes | Nucleophilic Substitution |
| Epoxides | Ring-opened Alcohols | Nucleophilic Ring Opening |
| Nonmetal Halides (e.g., PCl₃) | Methylated Nonmetal Compounds (e.g., P(CH₃)₃) | Nucleophilic Substitution |
The mechanism of methyl transfer from the tetramethylborate anion often involves the formation of an "ate" complex. harvard.edu In this context, the tetracoordinate boron is already in an "ate" configuration. The transfer of a methyl group to a metal or other electrophile can be considered a form of transmetalation. scilit.com
Mechanistic investigations into analogous systems, such as lithium-halogen exchange, suggest that the reaction proceeds through a transition state where the lithium cation coordinates to both the incoming nucleophile and the leaving group. harvard.eduprinceton.edu For lithium tetramethylborate(1-), the reaction with an electrophile (E-X) could be envisioned to proceed through a transition state involving coordination of the lithium cation to the electrophile's leaving group (X), facilitating the transfer of a methyl group from the boron center to the electrophilic atom (E).
Anionic Character and Behavior as a Weakly Coordinating Anion (WCA)
The tetramethylborate anion possesses characteristics that allow it to function as a weakly coordinating anion (WCA), albeit not as inert as larger, highly fluorinated anions like tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻. nih.govdntb.gov.ua A WCA is defined by its large size, low charge density, and minimal interaction with the accompanying cation. mdpi.com
The size and tetrahedral arrangement of the methyl groups in the [B(CH₃)₄]⁻ anion help to disperse the negative charge, reducing its coordinating ability towards the lithium cation. This weak coordination enhances the reactivity of the associated cation, or in the case of the salt itself, influences its solubility and aggregation state in solution. mt.comwikipedia.org
The stabilization of highly reactive cations is a hallmark of WCAs. nih.govnih.gov While the tetramethylborate anion is reactive in its own right due to its nucleophilic methyl groups, its ability to form relatively loose ion pairs can be advantageous in certain applications where a "naked" or more reactive cation is desired. The nature of the anion has been shown to be a critical factor in the stability and reactivity of the paired cation. nih.govnih.gov The interaction between the tetramethylborate anion and a cation can be influenced by non-covalent interactions, such as C-H•••π interactions, as seen in studies with tetraphenylborate. researchgate.net
| Anion Property | Influence on Cation | Relevance to [B(CH₃)₄]⁻ |
|---|---|---|
| Large Ionic Size | Increases inter-ion distance, weakening electrostatic attraction. | Moderately large due to tetrahedral methyl groups. |
| Charge Delocalization | Reduces the coordinating ability of the anion. | Negative charge is formally on boron, but shielded by methyl groups. |
| Chemical Inertness | Prevents anion decomposition by a highly reactive cation. | Less inert than fluorinated analogues due to reactive B-C bonds. |
The boron-carbon bonds in the tetramethylborate anion can undergo homolytic cleavage to generate radical species. The generation of carbon-centered radicals from alkylborates has been demonstrated, typically under photolytic or other energetic conditions. researchgate.netresearchgate.net In the case of the tetramethylborate anion, this would lead to the formation of a methyl radical (•CH₃) and a trimethylborane (B1581522) radical anion ([B(CH₃)₃]•⁻).
The generation of these radical species opens up pathways for radical-mediated transformations. Methyl radicals are highly reactive intermediates that can participate in a variety of reactions, including hydrogen abstraction and addition to unsaturated systems. nih.gov The formation of boron-centered radicals has also become an area of increasing interest in synthetic chemistry. beilstein-journals.orgprinceton.edu
Decomposition Chemistry of the Tetramethylborate Anion
The stability of the tetramethylborate anion is limited, particularly in the presence of air, moisture, and elevated temperatures. Lithium tetramethylborate(1-) is reported to ignite spontaneously in moist air. guidechem.com This high reactivity is due to the susceptibility of the boron-carbon bonds to hydrolysis and oxidation.
When heated to decomposition, it is reported to emit acrid smoke and irritating fumes. guidechem.com The thermal decomposition of the tetramethylborate anion likely proceeds through the homolytic or heterolytic cleavage of the boron-carbon bonds. This would result in the formation of volatile and flammable organic compounds, such as methane (B114726) or ethane (B1197151) (from methyl radical coupling), and various boron-containing byproducts.
The thermal stability of borate salts can be compared to other lithium salts used in various applications. For instance, salts like LiPF₆ and LiBF₄ also exhibit thermal decomposition, though the mechanisms and products differ significantly. researchgate.netresearchgate.net The decomposition of the tetramethylborate anion is expected to be more facile than that of anions with stronger, less reactive bonds, such as those found in perfluorinated borates. whiterose.ac.uk
Pathways Leading to Elemental Boron or Other Boron Species
Detailed experimental and computational studies on the specific thermal decomposition pathways of lithium tetramethylborate(1-) leading to elemental boron or other well-defined boron species are not extensively documented in publicly available literature. However, based on the general principles of organoborate chemistry, several potential decomposition routes can be postulated.
One plausible pathway involves the homolytic cleavage of the boron-carbon bonds at elevated temperatures. This process would generate methyl radicals (•CH₃) and a tetramethylborate radical anion ([B(CH₃)₄]•). The subsequent decomposition of this radical anion could proceed through a series of steps involving the sequential loss of methyl groups, ultimately leading to the formation of boron-containing intermediates. These intermediates could then undergo further reactions, such as disproportionation or reduction, to yield elemental boron or other boron-rich species.
Another potential mechanism is the reductive elimination of ethane (C₂H₆), which would result in the formation of a species with a boron-boron bond. While less common for simple tetraalkylborates, such pathways are known for other organoboron compounds.
It is also important to consider the influence of the surrounding environment on the decomposition process. In the presence of reactive species, such as those found on electrode surfaces in a battery, the decomposition of the tetramethylborate anion could be catalyzed, leading to different reaction products than those observed in simple pyrolysis.
The following table summarizes potential, though not experimentally confirmed for this specific compound, decomposition reactions:
| Reaction Type | Postulated Reactants | Postulated Products | Conditions |
| Homolytic Cleavage | LiB(CH₃)₄ | Li⁺ + [B(CH₃)₃] + •CH₃ | High Temperature |
| Reductive Elimination | 2 LiB(CH₃)₄ | 2 Li⁺ + [B₂(CH₃)₆]²⁻ + C₂H₆ | Catalytic surface |
| Hydrolysis | LiB(CH₃)₄ + H₂O | LiOH + B(CH₃)₃ + CH₄ | Presence of water |
It must be emphasized that these pathways are speculative and require experimental verification to be confirmed for lithium tetramethylborate(1-).
Formation of Interfacial Layers via Chemical Processes
In the context of electrochemical devices, the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces is crucial for performance and safety. While specific studies on the SEI formation from lithium tetramethylborate(1-) are scarce, insights can be drawn from the behavior of other organoborate salts in lithium-ion batteries.
The tetramethylborate anion, [B(CH₃)₄]⁻, is susceptible to both reductive and oxidative decomposition at the electrode-electrolyte interface. During the initial charging cycles of a lithium-ion battery, the highly reducing potential of the anode can lead to the decomposition of the anion. This decomposition is a key step in the formation of an SEI layer.
The chemical processes involved in the formation of this interfacial layer are complex and can involve multiple reaction pathways. The reduction of the tetramethylborate anion can lead to the formation of various boron and carbon-containing species. These species can then react with other components of the electrolyte and the electrode surface to form a passivating film.
Potential components of the SEI layer derived from lithium tetramethylborate(1-) could include:
Lithium alkylborates
Boron carbides (BₓC)
Elemental boron
Polymeric carbonaceous species
The composition and properties of the SEI layer are highly dependent on the specific electrochemical conditions, such as the electrode material, electrolyte solvent, and cycling parameters. A well-formed SEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of lithium ions.
The following table outlines the hypothetical role of lithium tetramethylborate(1-) in SEI formation:
| Electrode | Potential Process | Potential SEI Components | Desired Property |
| Anode | Reductive Decomposition | LiₓB(CH₃)ᵧ, B, Li₂CO₃ | Li⁺ conductivity, electronic insulation |
| Cathode | Oxidative Decomposition | Polymeric species, B-O compounds | Stability at high potentials |
Further research is necessary to fully elucidate the intricate mechanisms of interfacial layer formation involving lithium tetramethylborate(1-) and to determine its efficacy as an SEI-forming additive in electrochemical systems.
Coordination Chemistry of Lithium Tetramethylborate 1
Lithium Cation Solvation and Coordination Environment
The solvation and coordination environment of the lithium cation in the presence of the tetramethylborate anion is a critical aspect of its chemistry. Due to its high charge density, the Li⁺ ion has a strong tendency to be solvated by coordinating solvent molecules. In aqueous solutions, the lithium cation is known to form a tetrahedral complex, [Li(H₂O)₄]⁺. The coordination number and geometry of the solvated lithium cation can, however, vary depending on the nature of the solvent.
In the context of lithium-ion batteries, the composition of the Li⁺ solvation shell in mixed carbonate-based electrolytes has been extensively studied. For instance, in mixtures of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), there is a coordination preference for EC over DMC at low salt concentrations. The solvation environment significantly influences the mobility and reactivity of the lithium ion.
The tetramethylborate anion is considered a weakly coordinating anion. This means that it has a low tendency to directly bind to the lithium cation, especially in the presence of coordinating solvents. As a result, in solutions of lithium tetramethylborate(1-) in solvents like ethers (e.g., THF, diethyl ether) or amines, the lithium cation is expected to be primarily coordinated by the solvent molecules. The number of solvent molecules in the primary coordination sphere will depend on the steric bulk and donor strength of the solvent.
Quantum chemical calculations on lithium-ion electrolytes have shown that the formation of contact ion pairs (CIPs) versus solvent-separated ion pairs (SSIPs) is highly dependent on the salt concentration and the nature of the anion. nih.gov For a weakly coordinating anion like tetramethylborate, it is anticipated that SSIPs would be favored at lower concentrations in coordinating solvents, while CIPs or larger aggregates might form at higher concentrations or in less polar solvents.
Table 1: Representative Coordination Environments of Li⁺ with a Weakly Coordinating Anion in Various Solvents
| Solvent | Typical Coordination Number | Predominant Species |
| Water | 4 | [Li(H₂O)₄]⁺ |
| Tetrahydrofuran (THF) | 4 | [Li(THF)₄]⁺ |
| Diethyl Ether | 2-4 | [Li(Et₂O)ₙ]⁺ (n=2-4) |
| Glymes | Variable (chelation) | [Li(glyme)]⁺ |
Note: This table represents typical coordination environments for lithium with weakly coordinating anions and is intended to be illustrative for the case of lithium tetramethylborate(1-).
Interactions with Other Ligands and Metal Centers
The weakly coordinating nature of the tetramethylborate anion makes lithium tetramethylborate(1-) a potentially useful reagent in organometallic and coordination chemistry. It can act as a source of a "naked" lithium cation or as a non-interfering counterion in reactions involving the synthesis of complexes with other ligands and metal centers.
In the presence of strong Lewis bases or chelating ligands, such as crown ethers or cryptands, the solvent molecules in the coordination sphere of the lithium ion can be readily displaced. For example, the addition of 12-crown-4 (B1663920) to a solution containing Li⁺ would likely lead to the formation of a stable [Li(12-crown-4)]⁺ complex, with the tetramethylborate anion remaining as a spectator ion.
The tetramethylborate anion itself is generally not expected to coordinate strongly to other metal centers due to the steric hindrance of the four methyl groups and the low charge density on the boron atom. However, in specific circumstances, particularly with highly electrophilic metal centers and in the absence of other coordinating species, weak interactions might be possible. More commonly, lithium tetramethylborate(1-) would be used in salt metathesis reactions to introduce the tetramethylborate anion into a system or to abstract an anionic ligand from a metal center, thereby generating a cationic metal complex.
The use of bulky borate (B1201080) anions to stabilize reactive cationic transition metal complexes is a well-established strategy in organometallic chemistry. researchgate.net By analogy, lithium tetramethylborate(1-) could be employed to synthesize and isolate reactive organometallic cations that would otherwise be unstable.
Formation of Polymeric or Aggregated Structures in Solution and Solid State
Organolithium compounds are well-known for their tendency to form aggregates in both the solid state and in solution. highland.edudtic.mil The degree of aggregation is influenced by the nature of the organic group, the solvent, and the presence of coordinating ligands. For instance, methyllithium (B1224462) exists as a tetramer, (LiCH₃)₄, in the solid state and in non-polar solvents. highland.eduquora.com This aggregation is driven by the electron-deficient nature of the lithium centers and the formation of multi-center bonds.
Given this general behavior, it is plausible that lithium tetramethylborate(1-) could also form aggregated structures, particularly in non-coordinating solvents or in the solid state. The nature of these aggregates would depend on the balance between the electrostatic interactions of the Li⁺ and [B(CH₃)₄]⁻ ions and the steric repulsion between the bulky tetramethylborate anions.
In solution, the equilibrium between monomeric ion pairs, dimers, and higher-order aggregates would be highly dependent on the solvent's polarity and coordinating ability. In strongly coordinating solvents like THF, the formation of solvent-separated ion pairs or small, solvated aggregates would be favored. In contrast, in hydrocarbon solvents, larger aggregates might be the predominant species.
Computational studies on related systems, such as lithium fluoride (B91410) with aromatic tetraamides, have shown the formation of stable dimeric and tetrameric complexes, highlighting the potential for self-assembly in lithium-containing compounds. mdpi.com While specific studies on the aggregation of lithium tetramethylborate(1-) are not widely available, the principles governing the aggregation of other organolithium species suggest that similar phenomena could be expected.
Table 2: Expected Aggregation Behavior of Li[B(CH₃)₄] in Different Media
| Medium | Expected Predominant Form | Driving Forces |
| Solid State | Crystalline lattice of ions or aggregates | Electrostatic interactions |
| Non-coordinating Solvents (e.g., hexane) | Higher-order aggregates (dimers, tetramers, etc.) | Ion-pairing, multi-center bonding |
| Coordinating Solvents (e.g., THF) | Monomeric ion pairs (CIPs and SSIPs) | Strong solvation of Li⁺ |
Note: This table is based on the general principles of organolithium chemistry and represents expected, rather than experimentally confirmed, behavior for lithium tetramethylborate(1-).
Stereochemical Considerations in Organoboron and Organolithium Complexes
Stereochemistry plays a crucial role in the chemistry of many organoboron and organolithium compounds. The tetrahedral geometry of the tetramethylborate anion is a key stereochemical feature. The boron atom is sp³-hybridized, and the four methyl groups are arranged tetrahedrally around it. This anion is achiral due to the presence of multiple symmetry elements.
When lithium tetramethylborate(1-) is part of a larger, chiral molecular assembly, the stereochemistry of the entire complex becomes important. For instance, if the lithium cation is coordinated by a chiral ligand, the resulting complex will be chiral. In such cases, the tetramethylborate anion would act as a chiral counterion.
In the context of organolithium chemistry, the aggregation state can have significant stereochemical implications. Different aggregates can exhibit different reactivities and selectivities in stereoselective reactions. While specific examples involving lithium tetramethylborate(1-) are not readily found in the literature, the general principles suggest that if it were to form mixed aggregates with other chiral organolithium reagents, it could influence the stereochemical outcome of their reactions.
The stereochemistry of transition metal complexes is often dictated by the coordination number and the nature of the ligands. jcsp.org.pk If lithium tetramethylborate(1-) is used as a salt to introduce a non-coordinating anion in the synthesis of a transition metal complex, it would not directly influence the stereochemistry at the metal center, which would be determined by the other ligands present.
Fundamental Applications in Advanced Chemical Systems and Materials Science
Role as a Constituent in Novel Electrolyte Designs (Focus on Chemical Functionality)
Lithium tetramethylborate(1-), with the chemical formula LiB(CH₃)₄, has been explored as a potential electrolyte salt in nonaqueous batteries, with some investigations dating back to the 1970s and 1980s in Li/TiS₂ cells. dntb.gov.uascu.ac.irmuni.cz Unlike many contemporary lithium salts that rely on fluorine or oxygen atoms to achieve electrochemical stability and facilitate ion transport, lithium tetramethylborate is composed of a central boron atom bonded to four methyl groups. This structure makes it a valuable subject for understanding the fundamental impact of fluorine-free, purely organoboron anions on electrolyte performance. The salt is noted to be stable in very dry air but can be reactive in the presence of moisture. archive.org It is soluble in ethereal solvents like dioxolane and also dissolves in water. dntb.gov.uaarchive.org
Influence of Anion Structure on Ion Dynamics and Transport Mechanisms
The transport properties of an electrolyte, such as ionic conductivity and lithium-ion transference number (tLi+), are critically dependent on the structure of the constituent anion. nih.gov The size, shape, and charge distribution of the anion dictate its interaction with both the lithium cation (Li⁺) and the solvent molecules.
The tetramethylborate [B(CH₃)₄]⁻ anion is relatively large and sterically hindered due to the four methyl groups. This bulkiness can influence ion pairing and solvation dynamics. In principle, large anions with well-delocalized negative charge tend to have weaker interactions with Li⁺ cations. mdpi.com This weak coordination can be advantageous, potentially leading to a higher degree of salt dissociation and increased mobility of the Li⁺ ion, which is crucial for high-performance batteries. mdpi.com However, the charge on the [B(CH₃)₄]⁻ anion is localized on the boron center and shielded by the non-polar methyl groups, which may lead to different solvation behavior compared to anions where charge is exposed on electronegative atoms like oxygen or fluorine.
Research on analogous fluorinated borate (B1201080) anions demonstrates that weaker interactions with the Li⁺ cation can lead to faster desolvation kinetics at the electrode surface, which in turn improves ionic conductivity and solubility. mdpi.com The properties of the [B(CH₃)₄]⁻ anion can be contrasted with other common anions to highlight these structural effects.
| Anion | Formula | Key Structural Features | Expected Li⁺ Interaction Strength | Impact on Ion Transport |
|---|---|---|---|---|
| Tetramethylborate | [B(CH₃)₄]⁻ | Tetrahedral, non-polar methyl groups, no electronegative surface atoms | Potentially weak due to steric shielding | May promote Li⁺ mobility if dissociation is high, but large size could increase viscosity. |
| Tetrafluoroborate | [BF₄]⁻ | Tetrahedral, highly electronegative fluorine atoms | Moderate | Commonly used, but Li⁺ mobility can be hindered by ion pairing. |
| Bis(oxalato)borate (BOB) | [B(C₂O₄)₂]⁻ | Large, contains C=O groups for charge delocalization | Strong due to chelation by oxalate (B1200264) groups | Tends to form viscous solutions, limiting conductivity but forms a stable SEI. |
| Hexafluorophosphate | [PF₆]⁻ | Octahedral, thermally sensitive P-F bonds | Weak | Good balance of conductivity and stability, but prone to hydrolysis forming HF. |
Surface Chemistry and Interfacial Layer Formation Mechanisms
The formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a corresponding Cathode Electrolyte Interphase (CEI) is paramount for the longevity and safety of lithium batteries. mdpi.comdiva-portal.org The chemical composition of these layers is determined by the reductive or oxidative decomposition of electrolyte components, particularly the anion. mdpi.com
Boron-containing salts are known to participate in SEI formation, often creating a boron-rich surface layer that can enhance stability. mdpi.com For instance, the decomposition of anions like difluoro(oxalato)borate (DFOB) contributes to a robust, inorganic-rich SEI. diva-portal.org In the case of lithium tetramethylborate, the absence of fluorine and oxygen means its decomposition pathway would be fundamentally different.
Upon reduction at the anode surface, the [B(CH₃)₄]⁻ anion would likely decompose via the cleavage of boron-carbon bonds. This process can be expected to produce a complex, organoboron-rich SEI. The potential decomposition products could include lithium alkyls, lithium borides, and various boron-carbon species. The nature of this organic/organometallic SEI would differ significantly from the lithium fluoride (B91410) (LiF) and lithium carbonate (Li₂CO₃) rich layers formed from conventional salts. While a patent has noted that lithium tetramethylborate is less effective for high-temperature performance compared to other borates, suggesting its resulting interfacial layers may lack the thermal and electrochemical robustness of those formed by fluorinated or oxygenated borates, its specific decomposition mechanisms remain a subject for further investigation. google.com The interaction and initial decomposition stages of borate anions on lithium metal surfaces are known to be critical, with stabilization often occurring through the formation of Li-anion clusters. nih.gov
Applications in Organoboron Polymer Chemistry
Organoboron compounds are valuable in polymer chemistry for creating materials with unique electronic, optical, and thermal properties. rsc.org A key application area is the development of solid polymer electrolytes (SPEs), which offer enhanced safety over liquid electrolytes. One advanced strategy involves creating single-ion-conducting polymers, where the anion is covalently bonded to the polymer backbone, allowing only the Li⁺ cation to be mobile.
While there are no specific reports detailing the use of Lithium tetramethylborate(1-) as a monomer for polymerization, the general chemistry of tetra-coordinate borates provides a basis for its potential use. For example, lithium tetraalkoxyborate salts have been successfully incorporated into poly(ethylene oxide) (PEO) based electrolytes. researchgate.net In these systems, the borate acts as both the lithium salt and a plasticizer.
Use in Synthetic Strategies for Boron-Containing Advanced Materials
Organoboron compounds are versatile precursors for the synthesis of advanced boron-containing materials, including boron carbides, boron nitrides, and metal borides. nih.govnih.gov These materials are prized for their exceptional hardness, high thermal stability, and chemical inertness. nih.gov
Lithium tetramethylborate(1-) can be viewed as a potential single-source precursor for producing lithium- and carbon-containing boron materials. Through synthetic strategies such as pyrolysis (thermal decomposition in an inert atmosphere), LiB(CH₃)₄ could decompose to yield novel ceramic or amorphous materials. The resulting material composition would be directly influenced by the 1:1:4 stoichiometric ratio of Li:B:C in the precursor.
This approach is part of a broader field that uses molecular precursors to achieve precise control over the composition and microstructure of the final material. Boron cluster anions and carboranes are similarly used to generate advanced materials like boron carbide. nih.gov The synthetic versatility of such boron-rich precursors is a key theme in modern materials science. nih.govrsc.org While specific synthetic routes employing LiB(CH₃)₄ for advanced materials are not widely documented, its chemical nature positions it as a candidate for exploration in this field.
Future Research Directions and Challenges
Development of Novel Synthetic Routes for Improved Efficiency and Purity
The advancement of applications for lithium tetramethylborate(1-) is intrinsically linked to the availability of high-purity material through efficient and scalable synthetic methods. Current research into related lithium borate (B1201080) compounds highlights a general strategy that can be adapted and optimized. For instance, a novel series of lithium alkyl and aryl trimethyl borates have been successfully synthesized by reacting lithium alkoxides or phenoxides with trimethyl borate. rsc.org This approach suggests a viable pathway for producing lithium tetramethylborate(1-) and its derivatives.
Future research should focus on a multi-faceted approach to synthetic improvement:
Alternative Precursors: Investigating a wider range of readily available and cost-effective starting materials.
Catalyst Development: Exploring new catalysts to lower reaction activation energies, thereby reducing reaction times and temperatures, which can minimize the formation of impurities.
Process Optimization: Systematically studying the effects of solvent, temperature, pressure, and stoichiometry to maximize yield and purity.
Flow Chemistry: Implementing continuous flow synthesis methodologies, which can offer superior control over reaction parameters, leading to more consistent product quality and easier scalability compared to traditional batch processes.
The goal is to develop synthetic protocols that are not only high-yielding but also environmentally benign, minimizing waste and energy consumption.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalyst Innovation | Lower energy consumption, higher selectivity, reduced byproducts. | Screening of novel Lewis acids/bases; development of heterogeneous catalysts for easy separation. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, consistent product quality, facile scaling. | Reactor design, optimization of residence time and reagent mixing. |
| Alternative Reagents | Reduced cost, improved atom economy, access to novel derivatives. | Exploration of different lithium sources and methylating agents. |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Chemical Reactions
A deeper understanding of the formation and reactivity of lithium tetramethylborate(1-) necessitates the ability to observe chemical transformations as they occur. Advanced spectroscopic techniques are crucial for this purpose. While standard methods like Nuclear Magnetic Resonance (NMR), particularly ¹¹B NMR, and Raman spectroscopy are invaluable for characterizing the final products, their adaptation for in-situ monitoring can provide dynamic information about reaction mechanisms. capes.gov.br
Future research will likely involve:
Flow NMR Spectroscopy: Integrating NMR spectrometers with continuous flow reactors to monitor reaction kinetics, identify transient intermediates, and quantify product formation in real-time.
In-Situ Raman and IR Spectroscopy: Employing fiber-optic probes to track changes in vibrational modes directly within the reaction vessel, offering insights into bond formation and breaking.
Coupled Spectroscopic-Chromatographic Techniques: Combining techniques like HPLC with mass spectrometry (LC-MS) or UV-Vis spectroscopy (LC-UV) to separate and identify components of complex reaction mixtures as they evolve.
These advanced methods will generate large datasets that can be used to build detailed kinetic models, validate proposed reaction mechanisms, and rapidly optimize reaction conditions.
| Technique | Information Gained | Challenges & Future Work |
| In-Situ NMR | Reaction kinetics, identification of intermediates, structural elucidation. | Probe design for high-pressure/temperature reactions; improving sensitivity for low-concentration species. |
| In-Situ Raman | Real-time monitoring of bond vibrations, phase changes, and polymorphism. | Overcoming fluorescence interference; developing chemometric models for data analysis. |
| UV-Vis Spectroscopy | Determination of boron concentration in complex matrices using chromogenic agents like curcumin. researchgate.net | Development of more selective and sensitive reagents for online monitoring. |
Refined Computational Models for Predicting Complex Chemical Behavior
Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules, offering insights that can guide experimental work. rsc.org For lithium tetramethylborate(1-), refined computational models can accelerate the discovery of its applications. Using methods like Density Functional Theory (DFT), researchers can predict molecular geometries, electronic structures, and reaction energetics. mit.edu
Future directions in computational modeling for this compound include:
Machine Learning (ML) Integration: Training ML algorithms on datasets generated from DFT calculations or experimental results to rapidly predict properties like stability, solubility, and reactivity for a vast number of potential derivatives. nih.govnih.gov
Reaction Pathway Mapping: Employing computational tools to map out entire reaction landscapes, identifying transition states and predicting the most favorable pathways for both synthesis and decomposition. This can be crucial for understanding its role in applications like battery electrolytes where it may be sacrificially oxidized. rsc.org
Solvent and Interface Modeling: Developing more accurate models to simulate the behavior of lithium tetramethylborate(1-) in different solvent environments and at interfaces, such as the electrode-electrolyte interface in a battery. This is critical for understanding the formation of the solid electrolyte interphase (SEI).
These advanced models will enable a "digital-first" approach, where new borate structures and reaction conditions are screened computationally before being pursued in the laboratory, saving significant time and resources. mit.edu
| Modeling Approach | Application for LiB(CH₃)₄ | Future Refinements |
| Density Functional Theory (DFT) | Calculating orbital energies, bond strengths, and reaction barriers. mit.edu | Incorporating more accurate solvent models; development of functionals for strongly correlated systems. |
| Machine Learning (ML) | Predicting site-selectivity, reaction outcomes, and material properties. nih.gov | Expanding training datasets; developing more interpretable ML models. |
| Molecular Dynamics (MD) | Simulating behavior at interfaces and in bulk solution. | Improving force fields for organoborate compounds; enabling longer timescale simulations. |
Exploration of New Reactivity Pathways and Catalytic Roles
While much of the focus on lithium borates has been on their role as electrolyte additives, the unique structure of the tetramethylborate anion suggests potential for novel reactivity and catalysis. rsc.orgresearchgate.net The boron center, while formally anionic, possesses underlying Lewis acidity that could be exploited, and the methyl groups could potentially act as nucleophiles or radical precursors under specific conditions.
Future research should explore:
Catalysis: Investigating the potential of lithium tetramethylborate(1-) to catalyze organic reactions, such as C-C bond formation or polymerization, potentially activated by coordination with other species.
Main Group Chemistry: Studying its reactions with a variety of electrophiles beyond simple oxidation, which could lead to new boron-containing functional materials.
Radical Chemistry: Exploring the possibility of generating methyl radicals from the tetramethylborate anion via photoredox or electrochemical methods, which could open new pathways for methylation reactions. The reactivity of other organoboron reagents in catalytic reactions provides a precedent for such investigations. researchgate.net
Discovering new transformations involving this anion would significantly broaden its utility beyond its current applications and establish it as a versatile reagent in synthetic chemistry.
Design Principles for Tailored Borate Anions in Chemical and Materials Science
The ultimate goal is to move beyond studying lithium tetramethylborate(1-) in isolation and to establish a set of reliable design principles for creating custom borate anions with specific, predictable properties. The properties of borate anions can be finely tuned by systematically varying the substituents attached to the boron atom. uni-wuerzburg.de This allows for the creation of anions tailored for diverse applications, from single-ion conducting polymer electrolytes to nonlinear optical materials. researchgate.netresearchgate.net
Key design principles to be investigated include:
Steric and Electronic Tuning: Systematically replacing the methyl groups with other alkyl, aryl, or halogenated groups to modify the anion's size, stability, electrochemical window, and coordinating ability.
Functionalization: Introducing specific functional groups to the anion to impart new capabilities, such as polymerizable moieties for creating single-ion conductors or chromophores for optical applications. researchgate.net
Anion Architecture: Exploring more complex structures beyond simple tetracoordinate boron, such as diborate dianions or larger boron clusters, to access novel material properties. uni-wuerzburg.demdpi.com
By developing a clear understanding of structure-property relationships, researchers will be able to rationally design and synthesize new borate anions with precisely controlled characteristics to meet the demands of advanced materials and chemical technologies.
Q & A
Basic: What are the recommended synthesis methods for lithium tetramethylborate(1-), and how do reaction conditions influence product purity?
Methodological Answer:
Lithium tetramethylborate(1-) is typically synthesized via metathesis reactions, such as the interaction of methylboron halides with lithium reagents. For example, reacting trimethylboron with lithium metal in anhydrous ether under inert atmospheres (argon/nitrogen) can yield the compound. Key factors affecting purity include:
- Solvent choice : Anhydrous tetrahydrofuran (THF) or diethyl ether minimizes hydrolysis .
- Temperature control : Reactions are often conducted at low temperatures (−78°C) to suppress side reactions.
- Post-synthesis purification : Vacuum sublimation or recrystallization from non-polar solvents enhances purity. Solid-phase synthesis methods, as used for lithium tetraborate systems, may require adaptation due to differing steric and electronic properties of methyl groups .
Basic: What safety protocols are critical when handling lithium tetramethylborate(1-) in laboratory settings?
Methodological Answer:
Lithium tetramethylborate(1-) is highly moisture-sensitive and can form explosive byproducts under certain conditions. Essential safety measures include:
- Inert atmosphere : Use gloveboxes or Schlenk lines to prevent contact with moisture/oxygen .
- Explosion mitigation : Avoid mechanical shock or friction during handling. Evidence suggests dimeric azide analogs of boron compounds explode underwater, emphasizing the need for dry conditions .
- PPE : Wear flame-resistant lab coats, face shields, and nitrile gloves. Refer to hazard data sheets for lithium borates, which highlight risks like skin irritation and flammability .
Basic: Which analytical techniques are most effective for characterizing lithium tetramethylborate(1-) structure and purity?
Methodological Answer:
A multi-technique approach is recommended:
- NMR spectroscopy : <sup>11</sup>B NMR detects boron environments (δ ~10–20 ppm for tetrahedral boron), while <sup>7</sup>Li NMR confirms lithium coordination .
- X-ray diffraction (XRD) : Single-crystal XRD resolves crystal structure, critical for verifying anion geometry.
- Elemental analysis : Combustion analysis quantifies C, H, and B content to validate stoichiometry.
- Thermogravimetric analysis (TGA) : Assesses thermal stability and detects solvent residues .
Basic: How does lithium tetramethylborate(1-) stability vary under different solvents or temperatures?
Methodological Answer:
Stability studies should employ:
- Solvent screening : Test decomposition rates in polar aprotic (e.g., DMSO) vs. non-polar solvents (hexane) via <sup>11</sup>B NMR over 24–72 hours.
- Temperature-dependent kinetics : Conduct Arrhenius analysis using TGA/DSC to determine activation energy for degradation. For example, decomposition above 100°C may release volatile methylboron species .
- Moisture sensitivity : Gravimetric analysis under controlled humidity (e.g., 10–90% RH) quantifies hydrolysis rates .
Advanced: How can researchers resolve contradictions in reported reactivity data for lithium tetramethylborate(1-)?
Methodological Answer:
Discrepancies often arise from subtle experimental variables. A systematic approach includes:
- Replication under controlled conditions : Reproduce studies using identical solvents, temperatures, and stoichiometries.
- Side-product analysis : Use GC-MS or IR spectroscopy to identify undocumented byproducts (e.g., methylboric acids).
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways to verify plausible intermediates .
- Cross-lab collaboration : Share raw data (NMR spectra, crystallographic files) via repositories to minimize interpretation bias .
Advanced: What strategies ensure reproducibility of lithium tetramethylborate(1-)-mediated reactions across laboratories?
Methodological Answer:
Reproducibility requires rigorous documentation and standardization:
- Detailed protocols : Specify exact grades of solvents, drying methods (e.g., molecular sieves vs. distillation), and glovebox O2/H2O levels (<1 ppm) .
- Reference materials : Use internal standards (e.g., ferrocene for electrochemical studies) to calibrate instruments.
- Interlaboratory studies : Participate in round-robin testing to identify systemic errors, as done for lithium tetraborate flux analyses .
Advanced: How can computational modeling predict lithium tetramethylborate(1-)’s behavior in novel reaction systems?
Methodological Answer:
Computational workflows involve:
- Molecular dynamics (MD) simulations : Model solvation dynamics in ionic liquids or mixed solvents.
- Reactivity descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the tetramethylborate anion.
- Solid-state modeling : Use VASP or CASTEP to simulate crystal packing effects on stability .
- Validation : Cross-check computational results with experimental Raman spectra or XRD data .
Advanced: What thermodynamic properties of lithium tetramethylborate(1-) are critical for designing battery electrolytes?
Methodological Answer:
Key properties include:
- Ionic conductivity : Measure via impedance spectroscopy in varying solvent blends (e.g., EC/DMC).
- Electrochemical stability window : Use cyclic voltammetry (Pt working electrode) to determine oxidation/reduction potentials.
- Li<sup>+</sup> transference number : Calculate via Bruce-Vincent method to assess ion mobility .
- Thermal decomposition thresholds : DSC identifies exothermic peaks indicative of electrolyte failure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
